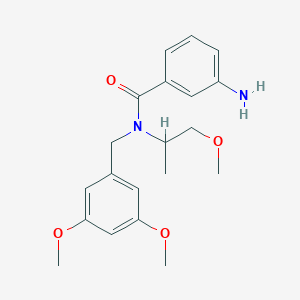![molecular formula C21H26N2O3 B3795225 5-[(4-benzoyl-1-piperidinyl)carbonyl]-1-cyclopropyl-2-piperidinone](/img/structure/B3795225.png)
5-[(4-benzoyl-1-piperidinyl)carbonyl]-1-cyclopropyl-2-piperidinone
Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a benzoyl group, a piperidinyl group, a carbonyl group, and a cyclopropyl group. These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields, such as medicinal chemistry or materials science .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups and a cyclic structure. The benzoyl and piperidinyl groups are aromatic and cyclic, respectively, which could contribute to the stability of the molecule. The carbonyl group is polar, which could influence the compound’s solubility and reactivity .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by its functional groups. The benzoyl group might undergo electrophilic aromatic substitution reactions, while the piperidinyl group might participate in nucleophilic substitution reactions. The carbonyl group could be involved in various reactions such as nucleophilic addition or reduction .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, its solubility would be influenced by the polarity of its functional groups. Its melting and boiling points would depend on the strength of the intermolecular forces in the substance .Mechanism of Action
Without specific context, it’s difficult to predict the exact mechanism of action of this compound. If it’s intended for use in a biological context, its mechanism of action would depend on the specific biological target. For example, many drugs work by binding to specific proteins in the body and altering their activity.
Properties
IUPAC Name |
5-(4-benzoylpiperidine-1-carbonyl)-1-cyclopropylpiperidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3/c24-19-9-6-17(14-23(19)18-7-8-18)21(26)22-12-10-16(11-13-22)20(25)15-4-2-1-3-5-15/h1-5,16-18H,6-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANWMFIBFHYSLQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CC(CCC2=O)C(=O)N3CCC(CC3)C(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1-[4-methoxy-3-(methoxymethyl)benzyl]-3-(2-phenoxyethyl)-3-piperidinyl]methanol](/img/structure/B3795144.png)
![4-methoxy-N,3-dimethyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-3-piperidinyl)methyl]benzamide](/img/structure/B3795152.png)

![2-[1-(3-furylmethyl)-3-oxo-2-piperazinyl]-N-methyl-N-(tetrahydro-2H-pyran-4-yl)acetamide](/img/structure/B3795167.png)
![N-(2-{1-[6-(4-thiomorpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]-2-piperidinyl}ethyl)acetamide](/img/structure/B3795178.png)
![2-oxo-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]-2,3-dihydro-1H-imidazole-4-carboxamide](/img/structure/B3795180.png)

![ethyl 4-[[(3aS,6aR)-3-cyclopentyl-2-oxo-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-5-yl]methyl]-1H-pyrazole-5-carboxylate](/img/structure/B3795187.png)

![1-methyl-4-{[2-(methylamino)-3-pyridinyl]carbonyl}-2-piperazinone trifluoroacetate](/img/structure/B3795200.png)
![1-(2-methoxy-4-{[(3-thienylmethyl)amino]methyl}phenoxy)-3-(4-morpholinyl)-2-propanol](/img/structure/B3795204.png)
![1-[(2-phenyl-4-morpholinyl)carbonyl]isoquinoline](/img/structure/B3795212.png)
![5-(dimethylamino)-2-[(3,5-dimethyl-4-isoxazolyl)methyl]-3(2H)-pyridazinone](/img/structure/B3795219.png)
![1-Cycloheptyl-4-[(3-methyl-1-propylpyrazol-4-yl)methylamino]pyrrolidin-2-one](/img/structure/B3795220.png)
